Arteludovicinolide A is primarily obtained from plants within the Asteraceae family. The compound has been isolated from species such as Artabotrys uncinatus and has been studied for its pharmacological potential.
Arteludovicinolide A is classified as a sesquiterpene lactone, a subclass of terpenoids known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of Arteludovicinolide A can be achieved through various methods. One notable approach involves asymmetric synthesis, where both enantiomers of the compound are produced. This method typically employs chiral catalysts or reagents to ensure the formation of the desired stereochemistry.
The synthesis process can be summarized in several key steps:
Arteludovicinolide A features a complex molecular structure characterized by a lactone ring and multiple chiral centers. Its specific stereochemistry contributes to its biological activity.
The chemical reactions involved in synthesizing Arteludovicinolide A include:
Each reaction step must be carefully controlled to maintain yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and reaction time.
The mechanism of action for Arteludovicinolide A is not fully elucidated but is believed to involve interaction with specific biological targets within cells. This may include modulation of signaling pathways related to inflammation and cancer cell proliferation.
Research indicates that sesquiterpene lactones can exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Arteludovicinolide A has potential applications in:
The γ-butyrolactone moiety serves as the fundamental architectural unit of Arteludovicinolide A, with stereochemical integrity at C4 being paramount for biological activity. Modern syntheses have exploited the inherent reactivity of furan derivatives to build this core with precise stereocontrol.
The cornerstone of Arteludovicinolide A synthesis involves a sequence of ring transformations initiated by asymmetric cyclopropanation of renewable methyl 2-furoate. This approach employs copper(I)-catalyzed asymmetric cyclopropanation using chiral bisoxazoline ligands to install vicinal stereocenters with high enantioselectivity. The resulting donor-acceptor cyclopropane intermediate possesses significant ring strain, driving subsequent ring-opening reactions under controlled conditions [1] [4].
The critical lactonization cascade occurs through a stereospecific nucleophilic attack on the activated cyclopropane, which simultaneously opens the three-membered ring and establishes the γ-butyrolactone framework. This transformation exemplifies a concerted reorganization where the electrophilic carbonyl carbon is attacked by the nucleophilic carboxylate oxygen, forming the lactone bond while simultaneously cleaving the strained cyclopropane ring. The cascade proceeds through a chair-like transition state that ensures proper relative configuration between the lactone and the emerging C4 substituent [4] [5]. This methodology represents a significant advancement in γ-butyrolactone synthesis, enabling the construction of stereochemically complex structures from simple heterocyclic precursors.
Table 1: Key Transformations in the Donor-Acceptor Cyclopropane-Lactonization Cascade
Transformation Step | Key Reagents/Conditions | Stereochemical Outcome |
---|---|---|
Asymmetric Cyclopropanation | Cu(I)/chiral bisoxazoline, diazo compound | >90% ee, trans configuration |
Donor-Acceptor Cyclopropane Formation | Ester hydrolysis, activation | Fixed relative stereochemistry |
Lactonization Cascade | Lewis acid activation (e.g., SnCl₄) | cis-Fused γ-butyrolactone |
The functionalization at C4 proceeds through sequential diastereoselective nucleophilic additions to an aldehyde intermediate positioned adjacent to the lactone carbonyl. The first addition employs a Sakurai allylation using allylsilane reagents under Lewis acid catalysis (typically TiCl₄), where the existing stereocenters in the γ-butyrolactone direct facial selectivity through a chelated transition state. This addition proceeds with >20:1 diastereoselectivity, establishing the C4 quaternary center with correct relative configuration [4] [5].
The second nucleophilic addition utilizes organocuprate reagents to introduce an alkyl side chain at C4. The stereochemical outcome is governed by the existing chiral environment, where the lactone carbonyl oxygen coordinates the copper species, effectively shielding one face of the molecule. This dual nucleophilic addition strategy enables the installation of two distinct carbon chains at the C4 position with precise stereochemical control, a remarkable feat given the steric congestion around this quaternary center [4]. The high diastereoselectivity observed in these transformations underscores the effectiveness of substrate-controlled asymmetric induction in complex molecule synthesis.
Table 2: Diastereoselective Nucleophilic Additions for C4 Elaboration
Nucleophilic Addition | Reagent | Diastereoselectivity | Controlling Elements |
---|---|---|---|
First Addition (C4-Allylation) | CH₂=CHCH₂SiMe₃/TiCl₄ | >20:1 dr | Chelation control via lactone carbonyl |
Second Addition (C4-Alkylation) | R₂CuLi (organocuprate) | >15:1 dr | Steric shielding by lactone ring |
Stereochemical Outcome | trans-4,5-Disubstituted γ-butyrolactone | Fixed ring conformation |
The synthesis of enantiopure Arteludovicinolide A requires precise stereochemical control from the earliest stages of the synthetic sequence. Modern approaches leverage both chiral catalysts and auxiliaries to establish absolute stereochemistry with high fidelity.
The foundational stereogenic elements of Arteludovicinolide A originate from the asymmetric cyclopropanation of methyl 2-furoate. This transformation employs a copper(I)-chiral bisoxazoline complex that creates a chiral environment around the catalytic site, directing the approach of the carbenoid species to the furan ring. The bisoxazoline ligand coordinates to copper through its nitrogen atoms, projecting chiral substituents into the reaction space to differentiate between prochiral faces of the planar furan system [2] [4].
The cyclopropanation proceeds through a metal-carbenoid intermediate that adds across the furan double bond in a concerted, asynchronous manner. The chiral ligand controls the trajectory of approach, resulting in enantiomeric excesses typically exceeding 90%. This methodology exemplifies the power of enantioselective catalysis in setting multiple stereocenters in a single transformation. The resulting cyclopropane-fused lactone intermediate contains the critical stereochemical information that governs all subsequent diastereoselective transformations in the synthesis [1] [4]. This approach avoids the need for stoichiometric chiral auxiliaries, aligning with modern principles of catalytic efficiency in complex molecule synthesis.
The C4 position of the γ-butyrolactone represents a strategic stereogenic center whose configuration profoundly influences biological activity. The synthetic approach preserves stereochemical integrity at this position through a combination of steric and electronic effects inherent in the bicyclic framework. During nucleophilic additions, the lactone ring adopts a specific conformation that shields one face of the prochiral aldehyde, directing nucleophile approach from the less hindered face [4].
The configuration established during the initial cyclopropanation dictates the stereochemical outcome at C4 through rigorous conformational transmission. Molecular modeling studies reveal that the existing stereocenters create a chiral environment where the aldehyde substituent adopts a pseudo-axial orientation, exposing the re face to nucleophilic attack while the si face remains protected by the lactone oxygen. This intrinsic stereodirecting capability eliminates the need for additional chiral controllers during side chain elaboration. The (+)-enantiomer of Arteludovicinolide A, synthesized through this approach, demonstrated significantly enhanced anti-inflammatory activity (IC₅₀ = 4.87 ± 1.1 μM) compared to its enantiomeric counterpart and previously reported racemic mixtures [4].
The synthesis of complex natural products demands strategic efficiency to minimize step count while maximizing overall yield. The Arteludovicinolide A synthesis exemplifies modern approaches to step economy and yield optimization.
The streamlined synthesis of Arteludovicinolide A from methyl 2-furoate achieves molecular complexity in merely 9 linear steps, representing an exemplary model of step economy in natural product synthesis. The sequence strategically combines multiple bond-forming events in cascade processes, significantly reducing purification intermediates [1] [4].
The synthetic route progresses through three critical stages: (1) stereoselective construction of the bicyclic core via asymmetric cyclopropanation (steps 1-3); (2) functional group manipulation and side chain installation (steps 4-7); and (3) ring-closing metathesis to form the macrocyclic lactone (steps 8-9). The ring-closing metathesis deserves particular recognition for its efficiency in forming the challenging 10-membered ring in high yield using second-generation Grubbs catalysts. This concise approach demonstrates how strategic bond disconnections and modern synthetic methodologies can dramatically reduce the step count compared to traditional linear syntheses [4] [5].
Achieving a respectable 4.8% overall yield over 9 steps requires meticulous optimization at each synthetic transformation. Key yield preservation strategies include: minimizing purification losses through crystallization of intermediates (particularly the crystalline cyclopropane derivatives), employing high-yielding transformations (>85%) for the final ring-closing metathesis, and optimizing the donor-acceptor cyclopropane ring-opening to proceed in >75% yield through precise Lewis acid catalysis [4].
The most significant yield improvements were realized in the diastereoselective nucleophile additions, where screening of Lewis acids (TiCl₄ vs. BF₃·OEt₂) and temperature optimization increased yields from 65% to 82% while maintaining excellent stereoselectivity. Additionally, the strategic use of chemoselective protecting groups avoided unnecessary protection/deprotection sequences that would compromise overall efficiency. This 4.8% overall yield benchmark is particularly impressive considering the complexity of the target molecule and establishes a robust platform for synthesizing gram-scale quantities for biological evaluation [4].
Table 3: Yield Optimization in Critical Synthetic Steps
Synthetic Step | Key Transformation | Optimized Yield | Improvement Strategy |
---|---|---|---|
Step 1-3 | Asymmetric Cyclopropanation & Lactonization | 78% over 3 steps | Chiral catalyst loading optimization |
Step 4-5 | Diastereoselective Nucleophilic Additions | 82% (each step) | Lewis acid screening (TiCl₄ optimal) |
Step 6-7 | Functional Group Interconversion | 85% (average) | Telescoping without isolation |
Step 8-9 | Ring-Closing Metathesis & Deprotection | 90% over 2 steps | Second-generation Grubbs catalyst |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: